Product packaging for D-Glucose-1,6-diphosphate(Cat. No.:)

D-Glucose-1,6-diphosphate

Cat. No.: B1641524
M. Wt: 340.12 g/mol
InChI Key: RWHOZGRAXYWRNX-GASJEMHNSA-N
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Description

Significance in Carbohydrate Metabolism Research

The importance of D-Glucose-1,6-diphosphate in the field of carbohydrate metabolism research stems primarily from its function as a significant regulatory molecule. nih.gov It acts as an allosteric effector, binding to enzymes at sites distinct from their active sites to either activate or inhibit their catalytic activity. This regulatory capacity makes it a central figure in controlling the direction and rate of glucose utilization and formation.

One of the most well-documented roles of G-1,6-DP is its potent activation of phosphofructokinase-1 (PFK-1) , a key rate-limiting enzyme in glycolysis. wikipedia.org By activating PFK-1, G-1,6-DP promotes the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, a committed step in the glycolytic pathway. Conversely, it acts as an inhibitor of hexokinase , the enzyme that catalyzes the initial phosphorylation of glucose, thereby preventing an excessive influx of glucose into the metabolic pathways when energy levels are high. wikipedia.org Furthermore, G-1,6-DP has been shown to activate pyruvate (B1213749) kinase , another crucial regulatory enzyme in glycolysis. wikipedia.org

In addition to its regulatory roles, this compound is indispensable as a coenzyme for the enzyme phosphoglucomutase (PGM) . wikipedia.orgroyalsocietypublishing.org PGM catalyzes the reversible interconversion of glucose-1-phosphate and glucose-6-phosphate, a reaction that is pivotal for both glycogenolysis (the breakdown of glycogen) and glycogenesis (the synthesis of glycogen). G-1,6-DP facilitates this reaction by donating a phosphate (B84403) group to the enzyme's active site, which is then transferred to the substrate.

Recent research has also shed light on the synthesis of this compound. The enzyme glucose-1,6-bisphosphate synthase catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate to glucose-1-phosphate, yielding G-1,6-DP and 3-phosphoglycerate. wikipedia.org Studies in various tissues, including pig brain and muscle, have identified multiple enzymatic activities responsible for its synthesis, highlighting the tissue-specific regulation of this important metabolite. nih.gov

The intricate regulatory functions of this compound are summarized in the table below:

EnzymeEffect of this compoundMetabolic Pathway
Phosphofructokinase-1 (PFK-1)ActivationGlycolysis
HexokinaseInhibitionGlycolysis
Pyruvate KinaseActivationGlycolysis
Phosphoglucomutase (PGM)CoenzymeGlycogenolysis/Glycogenesis
6-Phosphogluconate DehydrogenaseInhibitionPentose (B10789219) Phosphate Pathway
Fructose-1,6-bisphosphataseInhibitionGluconeogenesis

Historical Perspectives on its Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to the pioneering work of the Argentine biochemist Luis Federico Leloir , who was awarded the Nobel Prize in Chemistry in 1970 for his work on sugar nucleotides and their role in carbohydrate biosynthesis. wikipedia.orgsci-hub.se In the late 1940s, Leloir and his colleagues, including Carlos E. Cardini, were investigating the enzymatic conversion of galactose-1-phosphate to glucose-6-phosphate in yeast extracts. researchgate.netoup.com

They observed that this conversion was significantly enhanced by a thermostable factor present in the extracts. Their initial investigations were complicated by the fact that two cofactors were necessary for the complete reaction. researchgate.net One of these factors was eventually identified as uridine (B1682114) diphosphate (B83284) glucose (UDPG), a landmark discovery that opened up the field of sugar nucleotide biochemistry. nobelprize.org

The other essential cofactor was identified as this compound. royalsocietypublishing.orgoup.com Leloir's group found that commercial preparations of fructose-1,6-diphosphate (B8644906), which were known to stimulate the phosphoglucomutase reaction, contained a catalytically active contaminant. royalsocietypublishing.org Through careful experimentation, they deduced that this contaminant was in fact G-1,6-DP. They proposed that it acted as a coenzyme in the phosphoglucomutase reaction, a hypothesis that was later confirmed by other researchers using isotopic labeling. royalsocietypublishing.org

The initial characterization involved demonstrating its catalytic role in promoting the interconversion of glucose-1-phosphate and glucose-6-phosphate in much larger quantities. royalsocietypublishing.org This discovery was a crucial step in unraveling the intricate mechanisms of carbohydrate metabolism and highlighted the importance of small molecule cofactors in regulating enzymatic reactions. The work of Leloir and his team laid the foundation for our current understanding of the central role of this compound in cellular bioenergetics. conicet.gov.ar

A timeline of the key events in the discovery and characterization of this compound is presented below:

YearKey FindingResearchers
Late 1940sObservation of a thermostable factor enhancing galactose-1-phosphate to glucose-6-phosphate conversion.Leloir, Cardini, et al.
Late 1940sIdentification of a contaminant in fructose-1,6-diphosphate preparations as the active cofactor.Leloir's group
1948Discovery of glucose-1,6-diphosphate as the coenzyme for phosphoglucomutase.Leloir, Trucco, Cardini, Paladini & Caputto
Post-discoveryConfirmation of the coenzyme role using isotopic labeling.Other laboratories

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O12P2 B1641524 D-Glucose-1,6-diphosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14O12P2

Molecular Weight

340.12 g/mol

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t2-,3-,4+,5-,6?/m1/s1

InChI Key

RWHOZGRAXYWRNX-GASJEMHNSA-N

SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Enzymatic Roles and Regulatory Mechanisms of D Glucose 1,6 Diphosphate

Allosteric Modulation of Key Metabolic Enzymes

D-Glucose-1,6-diphosphate functions as an allosteric effector, binding to enzymes at sites distinct from their active sites to modulate their catalytic activity. This regulation can be either positive (activation) or negative (inhibition), providing a rapid and sensitive mechanism for controlling metabolic flux in response to cellular conditions.

Phosphofructokinase (PFK) is a critical regulatory enzyme in glycolysis, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. The activity of PFK is tightly controlled by various allosteric effectors, including ATP, AMP, and citrate. Research has also identified this compound as an allosteric activator of muscle PFK. semanticscholar.org

The activation of muscle phosphofructokinase by α-glucose 1,6-bisphosphate is influenced differently by other allosteric modulators and pH when compared to the potent activator fructose (B13574) 2,6-bisphosphate. semanticscholar.org For instance, the effects of citrate, ATP, and AMP on the activation by α-glucose 1,6-bisphosphate are similar to their effects on the activation by fructose 1,6-bisphosphate, but differ from their influence on fructose 2,6-bisphosphate-mediated activation. semanticscholar.org Furthermore, the activation of PFK by α-glucose 1,6-bisphosphate and fructose 2,6-bisphosphate is also affected differently by changes in pH. semanticscholar.org These distinct responses suggest that α-glucose 1,6-bisphosphate and fructose 1,6-bisphosphate likely induce a similar conformational change in the enzyme, which is different from the conformational change elicited by fructose 2,6-bisphosphate. semanticscholar.org

Allosteric EffectorEffect on α-Glucose 1,6-bisphosphate Activation of PFKEffect on Fructose 2,6-bisphosphate Activation of PFK
CitrateSimilar effect as on Fructose 1,6-bisphosphate activationDifferent effect
ATPSimilar effect as on Fructose 1,6-bisphosphate activationDifferent effect
AMPSimilar effect as on Fructose 1,6-bisphosphate activationDifferent effect
pHDifferent effectDifferent effect

Phosphoglucomutase (PGM) catalyzes the reversible interconversion of glucose-1-phosphate and glucose-6-phosphate, a key step in both glycogenolysis and glycogenesis. This compound is not only an essential activator of PGM but also an intermediate in the catalytic cycle. taylorandfrancis.com The enzyme requires a phosphorylated active site for activity, and G1,6DP is responsible for the initial phosphorylation of a serine residue in the enzyme's active site. taylorandfrancis.com

The reaction mechanism involves the transfer of a phosphoryl group from the enzyme to the substrate (glucose-1-phosphate or glucose-6-phosphate), forming a transient this compound intermediate. taylorandfrancis.com This intermediate then reorients within the active site, and a phosphoryl group is transferred back to the enzyme, releasing the product. taylorandfrancis.com Transient-state kinetic studies have provided insights into the rates of these processes. asm.org

Kinetic ParameterValueDescription
Keq (G1P → G1,6DP)0.14Equilibrium constant for the formation of the enzyme-G1,6DP complex from glucose-1-phosphate. asm.org
k (G6P → G1,6DP)12 s-1Rate constant for the formation of the enzyme-G1,6DP complex from glucose-6-phosphate. asm.org
k (G1,6DP → G6P)255 s-1Rate constant for the formation of glucose-6-phosphate from the enzyme-G1,6DP complex. asm.org
k (interconversion)64 s-1 and 48 s-1Rate constants for the interconversion between productive and nonproductive enzyme-G1,6DP complexes. asm.org

Pyruvate (B1213749) kinase (PK) catalyzes the final, irreversible step of glycolysis, the transfer of a phosphate (B84403) group from phosphoenolpyruvate (B93156) to ADP, yielding pyruvate and ATP. This enzyme is a crucial point of regulation. While it is known to be allosterically activated by fructose-1,6-bisphosphate, a product of the PFK reaction, there is no significant scientific literature to support a direct allosteric activation of pyruvate kinase by this compound. nih.govresearchgate.net The primary feed-forward activator of pyruvate kinase in most organisms studied is fructose-1,6-bisphosphate. nih.gov

Hexokinase (HK) catalyzes the first committed step of glucose metabolism, the phosphorylation of glucose to glucose-6-phosphate. This reaction is subject to product inhibition by glucose-6-phosphate. Additionally, this compound has been shown to be a potent inhibitor of hexokinase II. nih.gov

The inhibitory effect of α-Glucose 1,6-diphosphate on hexokinase II is notably dependent on pH. nih.gov At a lower pH (6-7), it is a much more effective inhibitor than glucose-6-phosphate. nih.gov This pH dependence is attributed to the ionization state of the phosphate group at the C-1 position. The monoanionic form of the C-1 phosphate contributes positively to binding and inhibition, while the dianionic form, which predominates at higher pH, leads to a loss of inhibitory activity. nih.gov The inhibition by glucose-6-phosphate, in contrast, is independent of pH in the same range. nih.gov Both inhibitors are competitive with respect to ATP. nih.gov

InhibitorKi (μM) at pH 6.42pH Dependence of Inhibition
α-Glucose 1,6-diphosphate1.44Strongly pH-dependent nih.gov
Glucose 6-phosphate~7.2pH-independent nih.gov

6-Phosphogluconate dehydrogenase is a key enzyme in the pentose (B10789219) phosphate pathway, responsible for the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, with the concomitant production of NADPH. While the regulation of this enzyme is crucial for controlling the flux through the pentose phosphate pathway, there is currently no substantial scientific evidence to suggest that this compound acts as a direct inhibitor of 6-phosphogluconate dehydrogenase. The primary regulatory molecule for this enzyme is the ratio of NADP+ to NADPH.

Fructose 1,6-bisphosphatase is a key regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. This enzyme is allosterically inhibited by AMP and, in mammals, by fructose-2,6-bisphosphate, thereby preventing futile cycling with phosphofructokinase. nih.govnih.gov In some organisms, such as E. coli, glucose-6-phosphate can also act as an allosteric inhibitor. nih.goviastate.edu However, a review of the scientific literature does not provide evidence for the direct allosteric inhibition of fructose 1,6-bisphosphatase by this compound.

Coenzymatic and Cofactor Functions

This compound (Glc-1,6-BP) is indispensable for the activity of several enzymes within the α-D-phosphohexomutase superfamily. manchester.ac.uknih.gov Its primary role is to facilitate the transfer of phosphoryl groups, a critical step in the catalytic cycle of these enzymes. This function is essential for the initial activation of the enzyme and for maintaining its catalytic competency. manchester.ac.uknih.gov

Role in Phosphoglucomutase-Catalyzed Reactions

Phosphoglucomutase (PGM) is a pivotal enzyme in carbohydrate metabolism that catalyzes the reversible interconversion of glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P). nih.govwikipedia.org This reaction is central to both glycogenolysis and glycogenesis. nih.gov The functionality of PGM is critically dependent on this compound, which acts as both an essential activator and a transient intermediate in the catalytic cycle. manchester.ac.uknih.gov

The catalytic mechanism of PGM involves a phosphorylated serine residue in the active site. manchester.ac.uk For the enzyme to be active, this serine must first be phosphorylated. This compound initiates this process by donating a phosphoryl group to the serine, thereby activating the enzyme. manchester.ac.uk

Once activated, the phosphoenzyme can bind a molecule of glucose-1-phosphate. The enzyme then transfers its phosphoryl group to the C6 hydroxyl of the substrate, forming a this compound intermediate. nih.govwikipedia.org In the subsequent step, the enzyme's active site serine, now dephosphorylated, abstracts the phosphoryl group from the C1 position of the intermediate. nih.gov This regenerates the phosphoenzyme and releases the product, glucose-6-phosphate. The process is reversible, allowing the conversion of G6P to G1P as well. nih.gov

Isotopic labeling experiments have confirmed that the reaction proceeds through this bisphosphate intermediate. nih.gov Transient-state kinetic studies have further elucidated the dynamics of this process, revealing the rate constants for the formation and interconversion of the enzyme-intermediate complex. wikipedia.org

Kinetic Parameters of Phosphoglucomutase with this compound
ParameterValueEnzyme/ConditionReference
Keq (Glc-1-P to Glc-1,6-BP)0.14Pseudomonas aeruginosa phosphomannomutase/phosphoglucomutase wikipedia.org
Rate constant (Glc-6-P to Glc-1,6-BP)12 s-1Pseudomonas aeruginosa phosphomannomutase/phosphoglucomutase wikipedia.org
Rate constant (Glc-1,6-BP to Glc-6-P)255 s-1Pseudomonas aeruginosa phosphomannomutase/phosphoglucomutase wikipedia.org
Rate of interconversion of productive and nonproductive Glc-1,6-BP complexes64 s-1 and 48 s-1Pseudomonas aeruginosa phosphomannomutase/phosphoglucomutase wikipedia.org

Role in Phosphopentomutase-Catalyzed Reactions

Phosphopentomutase is an enzyme that catalyzes the interconversion of pentose phosphates, such as α-D-ribose-1-phosphate and D-ribose-5-phosphate. nih.gov This enzyme is a member of the α-D-phosphohexomutase family, similar to phosphoglucomutase. nih.govwikipedia.org

This compound is known to be a cofactor for phosphopentomutase. nih.gov While the detailed catalytic mechanism is not as extensively characterized as that of PGM, the shared family characteristics suggest a similar mechanism of action. It is likely that this compound is required for the initial phosphorylation of an active site residue, which then allows the enzyme to bind its pentose phosphate substrate and facilitate the intramolecular transfer of the phosphate group.

Structural studies of phosphopentomutase from Bacillus cereus have provided insights into its interaction with this compound. X-ray crystallography has revealed the binding site of this cofactor on the enzyme, confirming its role as a ligand. nih.gov The binding of this compound is thought to induce a conformational change in the enzyme that is necessary for its catalytic activity.

Cofactor Role of this compound in Phosphopentomutase
EnzymeCofactorFunctionStructural EvidenceReference
PhosphopentomutaseThis compoundRequired for enzymatic activity; likely involved in phosphorylating the active site.PDB accession code 3OT9 shows the structure of Bacillus cereus phosphopentomutase bound to glucose-1,6-bisphosphate. nih.gov

D Glucose 1,6 Diphosphate in Central Metabolic Pathways

Glycolytic Pathway Interactions

G-1,6-BP plays a significant regulatory role in glycolysis, the pathway that breaks down glucose into pyruvate (B1213749) to generate energy. khanacademy.orgwikipedia.org It acts as a signaling molecule that modulates the activity of key glycolytic enzymes, ensuring that the pathway's flux is appropriately matched to the cell's energy needs.

D-Glucose-1,6-diphosphate is not a direct intermediate in the step-by-step conversion of glucose to pyruvate. Instead, it is synthesized and acts as an essential activator for the enzyme phosphoglucomutase (PGM), which catalyzes the reversible conversion of glucose-6-phosphate (G6P) to glucose-1-phosphate (G1P). asm.orgnih.gov This reaction is a critical branch point, connecting glycolysis to glycogen (B147801) metabolism. G-1,6-BP is formed as a transient intermediate during the PGM catalytic cycle and is required to phosphorylate the active site of the enzyme for it to be active. nih.gov

Beyond its role with PGM, G-1,6-BP functions as a potent allosteric regulator of other key glycolytic enzymes. Research has shown it can activate phosphofructokinase-1 (PFK-1) and pyruvate kinase, two of the primary regulatory enzymes of glycolysis. nih.gov By activating these enzymes, G-1,6-BP promotes the flow of metabolites through the glycolytic pathway, enhancing the rate of ATP production. This positions G-1,6-BP as a key regulatory nexus, coordinating the upper and lower stages of glycolysis.

The metabolic significance of this compound is highlighted by its intricate relationship with two major glycolytic intermediates: Glucose-6-phosphate (G6P) and Fructose-1,6-bisphosphate (F-1,6-BP). G6P is the first committed intermediate of glycolysis, formed by the phosphorylation of glucose. youtube.comnih.gov F-1,6-BP is produced later in the pathway by the enzyme PFK-1 and is a key activator of pyruvate kinase, demonstrating a feed-forward activation mechanism. nih.gov

In certain prokaryotes, a specific G-1,6-BP synthase has been identified that can produce G-1,6-BP from F-1,6-BP and glucose-1-phosphate, directly linking the concentration of a key glycolytic intermediate to the synthesis of this regulator. nih.gov Furthermore, F-1,6-BP can act as an inhibitor of phosphoglucomutase (PGM), the very enzyme that G-1,6-BP activates. asm.org This creates a complex regulatory loop: high levels of F-1,6-BP might inhibit PGM, but can also drive the synthesis of the PGM activator, G-1,6-BP. This interplay ensures a finely tuned balance between the flux of G6P into glycolysis versus its diversion into other pathways like glycogen synthesis.

RegulatorTarget EnzymeEffectPathway Affected
This compound Phosphoglucomutase (PGM)Activator (Cofactor)Glycolysis / Glycogen Metabolism
This compound Phosphofructokinase-1 (PFK-1)ActivatorGlycolysis
This compound Pyruvate KinaseActivatorGlycolysis
Fructose-1,6-bisphosphate Phosphoglucomutase (PGM)InhibitorGlycolysis / Glycogen Metabolism

Gluconeogenic Pathway Interactions

Gluconeogenesis is the metabolic pathway responsible for generating glucose from non-carbohydrate precursors, a process critical for maintaining blood glucose levels during fasting. teachmephysiology.comjackwestin.com This pathway is, in large part, the reverse of glycolysis, but it bypasses the irreversible glycolytic steps with a distinct set of enzymes.

This compound contributes to glucose homeostasis by exerting reciprocal regulation on glycolysis and gluconeogenesis. Its activation of key glycolytic enzymes like PFK-1 simultaneously helps to inhibit the corresponding gluconeogenic enzyme, fructose-1,6-bisphosphatase (FBPase). asm.orgnih.gov FBPase catalyzes the conversion of F-1,6-BP back to fructose-6-phosphate (B1210287), a key control point in gluconeogenesis. teachmephysiology.com By activating the glycolytic enzyme and inhibiting the gluconeogenic one, G-1,6-BP helps prevent a futile cycle where both pathways run simultaneously, thus ensuring that the metabolic direction is appropriate for the cell's energetic state. This regulation is crucial for the liver's role in maintaining stable blood glucose concentrations. asm.orgnih.gov

Glycogen Metabolism Regulation

Glycogen is the primary storage form of glucose in animals, primarily found in the liver and muscle. The regulation of its synthesis (glycogenesis) and breakdown (glycogenolysis) is essential for energy storage and release. nih.govyoutube.com The enzyme phosphoglucomutase (PGM) is at the heart of this process, as it interconverts G6P and G1P. G1P is the direct precursor for glycogen synthesis, while it is the product of glycogen breakdown. youtube.com

The activity of PGM is critically dependent on this compound. G-1,6-BP acts as an essential cofactor for the enzyme, initiating the catalytic cycle by donating a phosphate (B84403) group to a serine residue in the enzyme's active site. nih.gov This phosphorylated enzyme can then catalyze the interconversion. Without a sufficient supply of G-1,6-BP, the flux of glucose into and out of glycogen stores would be severely hampered. Therefore, G-1,6-BP is a fundamental component in the regulation of glycogen metabolism, directly linking the cell's glycolytic potential with its capacity for glucose storage and mobilization. youtube.comdiabetesjournals.org

Connections to Other Carbon Metabolic Pathways

The influence of this compound extends beyond the core pathways of glucose metabolism. Its precursor, Glucose-6-phosphate, is a major branching point in carbon metabolism, serving as the entry point for the Pentose (B10789219) Phosphate Pathway (PPP). wikipedia.orgfrontiersin.org The PPP runs parallel to glycolysis and is vital for producing NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis. nih.govkhanacademy.org

By modulating the enzymes that draw G6P towards glycolysis (via PGM and PFK-1 activation), G-1,6-BP indirectly influences the amount of G6P available to enter the PPP. Furthermore, studies have indicated that G-1,6-BP can act as an inhibitor of 6-phosphogluconate dehydrogenase, a key enzyme in the oxidative phase of the PPP. nih.gov This suggests that G-1,6-BP may play a role in partitioning the metabolic fate of glucose, balancing the cell's need for immediate energy (glycolysis) with its requirements for biosynthetic precursors and reducing power (PPP).

PathwayKey Role of this compound
Glycolysis Allosteric activator of PFK-1 and Pyruvate Kinase, promoting energy production.
Gluconeogenesis Indirect inhibitor by activating glycolysis and inhibiting Fructose-1,6-bisphosphatase.
Glycogen Metabolism Essential cofactor for Phosphoglucomutase (PGM), enabling glucose storage and release.
Pentose Phosphate Pathway Indirectly regulates flux by influencing G6P availability; potential direct inhibitor of 6-phosphogluconate dehydrogenase.

Hexose Monophosphate Pathway (Indirect Links)

This compound, also known as glucose 1,6-bisphosphate (Glc-1,6-BP), is not a direct intermediate in the Hexose Monophosphate (HMP) Pathway, also known as the Pentose Phosphate Pathway (PPP). allen.inwikipedia.orgnih.gov The HMP pathway's primary functions are to generate nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) for reductive biosynthesis and to produce ribose-5-phosphate for nucleotide synthesis. wikipedia.orgnih.gov The pathway begins with the oxidation of Glucose-6-phosphate (G6P), a reaction catalyzed by the rate-limiting enzyme Glucose-6-phosphate dehydrogenase (G6PD). frontiersin.orgwikipedia.orgnih.gov

The connection of this compound to the HMP pathway is indirect, stemming from its essential role in the activity of phosphoglucomutase (PGM). PGM is the enzyme responsible for the reversible interconversion of Glucose-1-phosphate (G1P) and Glucose-6-phosphate (G6P). oup.comebi.ac.ukwikipedia.org This equilibrium is a pivotal point in carbohydrate metabolism, connecting glycogen synthesis and degradation with glycolysis and the HMP pathway. oup.comwikipedia.org

The catalytic mechanism of PGM involves a phosphorylated serine residue in its active site and proceeds through the formation of this compound as a transient intermediate. wikipedia.orgnih.govnih.gov The enzyme first donates its phosphoryl group to the substrate (either G1P or G6P) to form the Glc-1,6-BP intermediate. wikipedia.orgnih.gov After a reorientation of the intermediate within the active site, a phosphoryl group is transferred back to the enzyme, releasing the product. wikipedia.orgnih.gov Furthermore, this compound acts as an essential activator or coenzyme for PGM, initiating the catalytic cycle by phosphorylating the key serine residue in the enzyme's active site. nih.govnih.gov

By modulating the activity of PGM, this compound indirectly influences the intracellular concentration of G6P. rose-hulman.edu Since G6P is the committed substrate for the HMP pathway, its availability is a key determinant of the pathway's flux. rose-hulman.edukhanacademy.org Therefore, the synthesis and presence of this compound are crucial for maintaining the pool of G6P that can be channeled into the HMP pathway to meet cellular demands for NADPH and pentose sugars.

ComponentRoleRelationship to HMP Pathway
This compound Intermediate and activator of Phosphoglucomutase (PGM). wikipedia.orgnih.govnih.govIndirectly influences the availability of the HMP pathway's starting substrate, G6P.
Phosphoglucomutase (PGM) Catalyzes the reversible reaction: Glucose-1-phosphate ↔ Glucose-6-phosphate. oup.comebi.ac.ukwikipedia.orgRegulates the pool of G6P, which is the entry point for the HMP pathway. oup.com
Glucose-6-phosphate (G6P) Starting substrate for the HMP pathway. frontiersin.orgnih.govIts oxidation by G6PD is the rate-limiting step of the pathway. wikipedia.orgwikipedia.org
Glucose-6-phosphate dehydrogenase (G6PD) Rate-limiting enzyme of the HMP pathway. frontiersin.orgwikipedia.orgCatalyzes the conversion of G6P to 6-phosphoglucono-δ-lactone, producing NADPH. frontiersin.orgwikipedia.org

Amino Sugar and Cell Wall Biosynthesis in Prokaryotes

In prokaryotes, this compound is a key metabolic regulator essential for the biosynthesis of amino sugars and, consequently, the construction of the cell wall. nih.gov The bacterial cell wall is primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues. oup.comnih.gov The synthesis of these components begins in the cytoplasm with the formation of the nucleotide sugar precursor, UDP-N-acetylglucosamine (UDP-GlcNAc), from fructose-6-phosphate. oup.com

The role of this compound is critical in the function of α-d-phosphohexomutases (αPHM), a superfamily of enzymes that catalyze intramolecular phosphoryl transfers on phosphosugar substrates. nih.govnih.gov These reactions are fundamental to amino sugar metabolism and cell wall synthesis. nih.govnih.gov

Two key enzymes in this context are:

Phosphoglucomutase (PGM): As described previously, PGM interconverts G1P and G6P. G1P is a precursor for the synthesis of nucleotide sugars like dTDP-L-rhamnose, a component of the cell wall in some bacteria. oup.com The activity of PGM is dependent on this compound. nih.govnih.gov

Phosphoglucosamine mutase (GlmM): This enzyme is vital for the synthesis of UDP-GlcNAc. oup.com It catalyzes the reversible conversion of glucosamine-6-phosphate to glucosamine-1-phosphate. oup.com GlmM belongs to the same family of hexosephosphate mutases as PGM and shares a similar catalytic mechanism that requires an active-site phosphoserine and proceeds via a diphosphorylated intermediate, glucosamine-1,6-diphosphate. oup.com The activation of GlmM, like PGM, depends on the presence of a diphosphorylated sugar, highlighting the regulatory importance of compounds like this compound in the pathway. nih.govoup.com

The synthesis of this compound in bacteria was historically unclear. However, recent research has identified a specific subfamily of αPHM enzymes that act as this compound synthases. nih.gov These enzymes, found in a wide range of prokaryotes, synthesize this compound from fructose-1,6-bisphosphate and either G1P or G6P. nih.govnih.gov This discovery underscores the central role of this compound as a metabolic regulator, linking glycolysis with the essential pathways of amino sugar and cell wall biosynthesis. nih.gov

EnzymeSubstrate(s)Product(s)Role in Cell Wall BiosynthesisInvolvement of this compound
Glucosamine-6-phosphate synthase (GlmS) Fructose-6-phosphate + GlutamineGlucosamine-6-phosphate + GlutamateFirst committed step in hexosamine metabolism. oup.comNot directly involved.
Phosphoglucosamine mutase (GlmM) Glucosamine-6-phosphateGlucosamine-1-phosphateIsomerization step in the synthesis of UDP-GlcNAc precursor. oup.comRequires activation by a diphosphorylated sugar, analogous to Glc-1,6-BP. nih.govoup.com
GlmU (bifunctional enzyme) Glucosamine-1-phosphate + Acetyl-CoA; N-acetylglucosamine-1-phosphate + UTPN-acetylglucosamine-1-phosphate; UDP-N-acetylglucosamineFinal two steps in the synthesis of the peptidoglycan precursor UDP-GlcNAc. oup.comNot directly involved.
This compound synthase (a specific αPHM subfamily) Fructose-1,6-bisphosphate + Glucose-1-phosphate/Glucose-6-phosphateThis compoundSynthesizes the activator for key mutase enzymes. nih.govnih.govThis is the synthesis reaction for the compound itself.

Enzymology of D Glucose 1,6 Diphosphate Biosynthesis and Degradation

Mechanisms of D-Glucose-1,6-diphosphate Synthesis

The synthesis of this compound is carried out by distinct enzymatic pathways, primarily involving the activities of glucose-1,6-bisphosphate synthases and members of the alpha-phosphohexomutase superfamily.

In vertebrates, a key enzyme responsible for the synthesis of G-1,6-BP is phosphoglucomutase 2-like 1 (PGM2L1), which functions as a dedicated glucose-1,6-bisphosphate synthase. nih.govresearchgate.net This enzyme catalyzes the formation of G-1,6-BP by transferring a phosphate (B84403) group from a high-energy donor molecule to a glucose monophosphate substrate. researchgate.netuniprot.org

The primary phosphoryl donor for PGM2L1 is 1,3-bisphosphoglycerate, an intermediate of the glycolytic pathway. researchgate.netuniprot.org PGM2L1 can utilize either glucose-1-phosphate (G-1-P) or glucose-6-phosphate (G-6-P) as the phosphate acceptor. researchgate.netuniprot.org While PGM2L1 exhibits some phosphoglucomutase activity, its synthase activity is significantly more pronounced, making it well-suited for producing the high concentrations of G-1,6-BP observed in certain tissues, particularly the brain. nih.gov The reaction catalyzed by PGM2L1 is essentially one half of the typical two-step phosphoryl transfer reaction seen in other phosphohexomutases. nih.gov

EnzymeGeneOrganismPhosphoryl DonorPhosphate Acceptor(s)
Glucose-1,6-bisphosphate synthasePGM2L1Vertebrates1,3-bisphosphoglycerateGlucose-1-phosphate, Glucose-6-phosphate

The α-D-phosphohexomutase (αPHM) superfamily comprises a large and ancient group of enzymes that catalyze the reversible intramolecular phosphoryl transfer on phosphosugar substrates. asm.orgnih.govwikipedia.org These enzymes are fundamental to primary metabolism across all domains of life. nih.govnih.gov While many members of this superfamily are known for their mutase activity (e.g., phosphoglucomutase), specific subfamilies are responsible for the synthesis of G-1,6-BP, particularly in prokaryotes. asm.orgnih.gov The functionality of these enzymes typically relies on an initial phosphorylation of the active site, a process that requires the presence of G-1,6-BP as a cofactor. asm.orgnih.gov

While the synthesis of G-1,6-BP in vertebrates is well-understood, its origin in bacteria remained elusive for some time. asm.orgnih.gov Recent research has identified a specific subfamily of αPHMs that function as the primary G-1,6-BP synthases in prokaryotes. asm.orgnih.gov A key example is the Slr1334 protein from the cyanobacterium Synechocystis sp. PCC 6803. asm.orgnih.gov Slr1334 and its homologs, which are widely distributed among prokaryotes, including human commensals and pathogens, catalyze the synthesis of free G-1,6-BP. asm.orgnih.gov Phylogenetic analysis suggests that these enzymes belong to a primordial subfamily of αPHMs. asm.orgnih.gov The homolog of Slr1334 in the human gut bacterium Bacteroides salyersiae has been shown to catalyze the same reaction, indicating a conserved and essential role for this enzyme subfamily in bacteria. asm.orgnih.gov

Unlike the vertebrate PGM2L1 which uses 1,3-bisphosphoglycerate, bacterial αPHM synthases like Slr1334 utilize a different phosphoryl donor. Biochemical analyses have revealed that these enzymes efficiently use fructose-1,6-bisphosphate (F-1,6-BP), another key glycolytic intermediate, as the phosphoryl donor to synthesize G-1,6-BP from either glucose-1-phosphate or glucose-6-phosphate. asm.orgnih.gov The reaction is reversible, meaning these enzymes can also catalyze the formation of F-1,6-BP from G-1,6-BP. asm.org This positions Slr1334 and its homologs at a crucial regulatory point in glycolysis, connecting the concentrations of two important bisphosphorylated sugar metabolites. researchgate.net

Enzyme SubfamilyExampleOrganism TypePhosphoryl DonorPhosphate Acceptor(s)
Bacterial αPHM SynthasesSlr1334ProkaryotesFructose-1,6-bisphosphateGlucose-1-phosphate, Glucose-6-phosphate

Alpha-Phosphohexomutase (αPHM) Superfamily Contributions

Mechanisms of this compound Degradation

The intracellular levels of G-1,6-BP are also controlled by its degradation back to a glucose monophosphate. This hydrolysis is catalyzed by specific phosphatases.

In mammals, the enzyme responsible for the degradation of G-1,6-BP has been identified as phosphomannomutase 1 (PMM1). nih.gov While PMM1 exhibits phosphomannomutase and phosphoglucomutase activities, it also possesses an intrinsic glucose-1,6-bisphosphatase activity. nih.gov This phosphatase activity is significantly stimulated by inosine (B1671953) monophosphate (IMP). nih.gov The presence of IMP can increase the G-1,6-bisphosphatase activity of PMM1 by over 100-fold. nih.gov

The proposed mechanism involves the formation of a phosphoenzyme intermediate. G-1,6-BP binds to the enzyme, and a phosphoryl group is transferred to an aspartyl residue in the active site, releasing glucose-1-phosphate or glucose-6-phosphate. nih.gov The subsequent hydrolysis of the aspartyl-phosphate intermediate releases inorganic phosphate and regenerates the free enzyme. nih.gov This IMP-sensitive degradation by PMM1 provides a mechanism to rapidly decrease G-1,6-BP levels in response to changes in the cell's energetic state, as IMP levels rise when energy is low. nih.gov Studies in mouse brains have confirmed that PMM1 is responsible for the degradation of G-1,6-BP in vivo. nih.gov

EnzymeGeneOrganismFunctionActivator
Phosphomannomutase 1PMM1MammalsThis compound degradation (phosphatase activity)Inosine monophosphate (IMP)

Other Putative Phosphatase Activities

While the primary enzymes interacting with this compound are synthases and mutases, there is evidence of other enzymes with potential phosphatase activity towards this molecule. The dephosphorylation of this compound yields Glucose-6-phosphate, a crucial entry point for glycolysis and the pentose (B10789219) phosphate pathway. wikipedia.org This suggests the existence of phosphatases capable of acting on the C1 phosphate.

Research into novel enzymes has identified phosphatases with broad substrate specificity. For example, a Glucose-1-phosphatase isolated from the soil bacterium Pantoea sp. not only acts on Glucose-1-phosphate but also shows high activity towards phytate and Glucose-6-phosphate. asm.org Histidine acid phosphatases (HAPs), a group to which this enzyme belongs, are known for their relatively large active sites that can accommodate a variety of phosphorylated substrates. asm.org This promiscuity suggests that such enzymes could potentially hydrolyze this compound, although this is not their primary characterized function. These activities are considered putative as they are not attributed to a specific, dedicated this compound phosphatase.

Kinetic and Structural Aspects of Enzyme-D-Glucose-1,6-diphosphate Interactions

The interaction between this compound and various enzymes is defined by precise kinetic and structural parameters, including the activation of enzyme active sites, substrate specificity, and the essential role of metal ions.

Enzyme Active Site Phosphorylation and Activation

This compound is an indispensable activator for the α-D-phosphohexomutase (αPHM) family of enzymes, most notably phosphoglucomutase (PGM). asm.orgnih.gov The functionality of these enzymes is entirely dependent on an initial phosphorylation of a serine residue within the active site, a process facilitated by this compound. asm.orgnih.gov

The activation mechanism involves the transfer of a phosphate group from this compound to the serine residue, converting the apoenzyme into its active, phosphorylated form. asm.org This initial activation reaction produces either Glucose-1-phosphate or Glucose-6-phosphate. asm.org

Once activated, the enzyme can catalyze the interconversion of Glucose-1-phosphate and Glucose-6-phosphate. During this catalytic cycle, the phosphoserine at the active site donates its phosphoryl group to the substrate (e.g., Glucose-6-phosphate), forming a transient this compound intermediate within the active site. nih.gov Following a reorientation, the intermediate re-phosphorylates the active site serine, releasing the product (e.g., Glucose-1-phosphate). asm.orgnih.gov Therefore, this compound is not just the initiator of activation but is also the central intermediate in the catalytic mechanism of phosphoglucomutase. asm.org

Substrate Specificity and Anomeric Preferences

Enzymes involved in glucose metabolism often exhibit a high degree of specificity for a particular anomer (α or β) of their sugar phosphate substrates. Phosphoglucomutase, a key enzyme in the metabolism of this compound, primarily interacts with the α-anomers of glucose phosphates. asm.orgnih.gov The catalytic reaction involves the interconversion of α-D-Glucose-1-phosphate and α-D-Glucose-6-phosphate, proceeding through the transient formation of α-D-Glucose-1,6-diphosphate. nih.gov Similarly, phosphoglucose (B3042753) isomerase shows a preference, or selectivity, for α-D-Glucose-6-phosphate. researchgate.net

Conversely, other classes of enzymes, such as β-phosphoglucomutase (βPGM), are specific to the β-anomer. rsc.org The catalytic cycle of βPGM involves β-D-Glucose-1-phosphate, β-D-Glucose-6-phosphate, and the native reaction intermediate, β-D-Glucose-1,6-bisphosphate. rsc.org This demonstrates that distinct enzyme families have evolved to handle different anomeric forms of glucose phosphates, with the corresponding anomer of this compound serving as the key intermediate.

Metal Ion Requirements for Enzymatic Activity

The activity of enzymes that synthesize or utilize this compound is frequently dependent on the presence of divalent metal ions. These ions play crucial roles in coordinating the substrate and phosphate groups within the active site, thereby facilitating catalysis.

Glucose-1,6-bisphosphate synthase, which catalyzes the formation of this compound from 1,3-bisphosphoglycerate and Glucose-1-phosphate, requires a divalent metal ion cofactor for its activity. wikipedia.org Several metal ions have been shown to be effective cofactors for this enzyme in vitro. wikipedia.org

Effective Metal Ion Cofactors for Glucose-1,6-bisphosphate synthase
Zinc (Zn²⁺)
Magnesium (Mg²⁺)
Manganese (Mn²⁺)
Calcium (Ca²⁺)
Nickel (Ni²⁺)
Copper (Cu²⁺)
Cadmium (Cd²⁺)

For phosphoglucomutases, metal ions are also critical. In β-phosphoglucomutase, a catalytic magnesium ion is essential for proper function. rsc.org Perturbing the coordination of this Mg²⁺ ion through site-directed mutagenesis can significantly weaken the enzyme's affinity and reactivity towards the β-D-Glucose-1,6-bisphosphate intermediate. rsc.org This manipulation retards the second step of the catalytic cycle, leading to the accumulation and release of the bisphosphate compound. rsc.org This highlights the integral structural and catalytic role of metal ions in the enzyme's interaction with this compound.

Physiological and Cellular Regulation of D Glucose 1,6 Diphosphate Levels

Endogenous Factors Influencing Concentration

The concentration of G-1,6-P2 is dynamically regulated in response to the cell's metabolic status, hormonal signals, and exposure to environmental stressors.

The metabolic state of the cell, particularly the balance between energy consumption and production (energy charge), plays a crucial role in determining the levels of G-1,6-P2. During the well-fed state, increased glucose uptake and flux through glycolysis lead to higher concentrations of glycolytic intermediates, which can serve as precursors for G-1,6-P2 synthesis. firstclassmed.comvt.edu Conversely, during fasting, when glucose levels are low, the production of G-1,6-P2 may be reduced. firstclassmed.comvt.edu

The cellular energy charge, often represented by the ratio of ATP to AMP, is a key regulator of glycolysis. nih.gov While a direct quantitative correlation between the ATP/AMP ratio and G-1,6-P2 levels is not firmly established, the activity of enzymes involved in its synthesis and degradation is influenced by the energy status. For instance, phosphofructokinase, an enzyme upstream of G-1,6-P2 synthesis, is allosterically inhibited by ATP and activated by AMP. nih.gov This suggests that in a high-energy state (high ATP), glycolytic flux and subsequently G-1,6-P2 synthesis may be attenuated.

Hormones are key regulators of glucose metabolism and, consequently, influence G-1,6-P2 levels. In cultured embryonic muscle cells, hormonal stimulation has been shown to alter G-1,6-P2 concentrations. portlandpress.com For instance, in fused myotubes, adrenaline and dibutyryl cyclic AMP were found to significantly increase the concentration of G-1,6-P2. portlandpress.com In contrast, vasopressin and adrenaline combined with propranolol (B1214883) led to a decrease in G-1,6-P2 levels in pre-fusion myoblasts. portlandpress.com These changes in G-1,6-P2 concentration were associated with alterations in phosphofructokinase activity, indicating a link between hormonal signaling and the regulation of this important metabolic intermediate. portlandpress.com

In experimental models of diabetes, such as those induced by streptozotocin, there are profound alterations in glucose metabolism. nih.govnih.gov While direct measurements of G-1,6-P2 in these models are not extensively reported, the observed changes in the activity of enzymes like phosphofructokinase and the levels of other glycolytic intermediates in various tissues from diabetic rats suggest that G-1,6-P2 levels are likely affected. nih.gov

Table 1: Hormonal Effects on D-Glucose-1,6-diphosphate in Cultured Muscle Cells
Hormone/AgonistCell TypeEffect on G-1,6-P2 ConcentrationReference
AdrenalineFused MyotubesIncrease portlandpress.com
Dibutyryl cyclic AMPFused MyotubesIncrease portlandpress.com
VasopressinPre-fusion MyoblastsDecrease portlandpress.com
Adrenaline + PropranololPre-fusion MyoblastsDecrease portlandpress.com

Cellular stress conditions, such as anoxia (a lack of oxygen), can significantly impact glucose metabolism. During anoxia, cells rely more heavily on anaerobic glycolysis for ATP production. Studies on pancreatic islets under anoxic conditions have shown a decrease in glucose-6-phosphate and an increase in fructose-1,6-diphosphate (B8644906) concentrations. nih.gov Although G-1,6-P2 was not directly measured in this study, these shifts in related glycolytic intermediates suggest that the pathways influencing G-1,6-P2 levels are perturbed during anoxia. nih.gov Research on brain slices has shown that G-1,6-BP is rapidly degraded upon ischemia and reperfusion, highlighting its sensitivity to oxygen deprivation. researchgate.net

Role in Metabolic Dysregulation and Associated Biological Phenotypes

Alterations in the production and concentration of G-1,6-P2 are associated with several metabolic dysregulations and distinct biological phenotypes, particularly affecting the nervous system and muscle tissue.

A clear example of the critical role of G-1,6-P2 in normal physiology comes from a rare genetic disorder caused by bi-allelic inactivating mutations in the PGM2L1 gene. nih.govnih.govtum.de PGM2L1 is an enzyme highly expressed in the brain that synthesizes G-1,6-P2. nih.govnih.gov Individuals with PGM2L1 deficiency exhibit a significant reduction in G-1,6-P2 levels. nih.govtum.de This impaired production is associated with a severe neurodevelopmental disorder characterized by developmental and speech delay, dysmorphic facial features, hypotonia, and seizures. nih.govnih.govtum.de Interestingly, while G-1,6-P2 is a cofactor for phosphomutases involved in glycosylation, this disorder does not appear to be a primary congenital disorder of glycosylation, suggesting an independent and crucial role for G-1,6-P2 in brain metabolism and development. nih.govnih.govtum.de

The concentration and importance of G-1,6-P2 can vary significantly between different tissues, and its dysregulation is implicated in tissue-specific pathologies.

Brain: The brain normally contains very high concentrations of G-1,6-P2, much higher than what is needed for its role as a cofactor for phosphomutases. nih.gov This suggests additional, yet to be fully elucidated, functions in cerebral metabolism. nih.govnih.govtum.de The severe neurological phenotype of PGM2L1 deficiency underscores the critical importance of maintaining high G-1,6-P2 levels for normal brain development and function. nih.govnih.govtum.de

Muscle: In muscle tissue, G-1,6-P2 acts as a potent regulator of glucose metabolism. portlandpress.com Studies in dystrophic mice have revealed a significant reduction in the levels of G-1,6-P2 in muscle tissue. This decrease is associated with a marked reduction in the allosteric activity of phosphofructokinase, which could explain the observed decrease in glycolysis in dystrophic muscle. jci.org

Liver: The liver plays a central role in glucose homeostasis, and the biosynthesis of G-1,6-P2 from glucose monophosphates has been demonstrated in rat liver. nih.govnih.gov While specific data on G-1,6-P2 levels in liver during metabolic dysregulation are limited, conditions that cause sustained endoplasmic reticulum stress, a feature of obesity and type 2 diabetes, are known to increase hepatic glucose production and alter glucose metabolism, likely impacting the G-1,6-P2 pool. oup.com

Red Cells: Red blood cells rely exclusively on glycolysis for their energy needs. While the direct measurement of G-1,6-P2 in red blood cells under various metabolic disorders is not extensively documented, inherited deficiencies of enzymes in the pentose (B10789219) phosphate (B84403) pathway, such as Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, lead to significant metabolic perturbations and increased oxidative stress in these cells. msdmanuals.comnih.govyoutube.com These alterations in glucose metabolism likely influence the levels of G-1,6-P2.

Table 2: this compound Alterations in Different Tissues and Associated Phenotypes
TissueConditionAlteration in G-1,6-P2 LevelAssociated Phenotype/ObservationReference
BrainPGM2L1 DeficiencySignificant ReductionSevere neurodevelopmental disorder nih.govnih.govtum.de
MuscleDystrophic MiceSignificant ReductionReduced phosphofructokinase activity and glycolysis jci.org
BrainIschemia/ReperfusionRapid DegradationPotential role in neuronal viability researchgate.net

Influence of Genetic Mutations (e.g., PGM2L1 mutations)

Genetic mutations can significantly impact the cellular concentrations of this compound, providing critical insights into the compound's physiological roles. A notable example involves mutations in the PGM2L1 gene, which encodes Phosphoglucomutase-like protein 1. This enzyme, along with Phosphoglucomutase 2 (PGM2), is responsible for the synthesis of hexose-bisphosphates, including this compound. sdu.dknih.gov While PGM2 is widely distributed throughout the body's tissues, PGM2L1 is highly expressed in the brain, which accounts for the particularly elevated concentrations of this compound found in neural tissue. sdu.dksdu.dk

Research has identified a rare genetic syndrome associated with bi-allelic inactivating mutations in the PGM2L1 gene. sdu.dknih.gov Individuals with this condition present with a severe neurodevelopmental disorder characterized by developmental and speech delays, dysmorphic facial features, hypotonia (low muscle tone), and in some cases, early-onset obesity and seizures. nih.govnih.gov

To understand the metabolic consequences of PGM2L1 deficiency, investigators analyzed patient-derived fibroblast cells. nih.govtum.de These studies revealed that the loss-of-function mutations in PGM2L1 lead to a profound and consistent reduction in the cellular levels of this compound. nih.govtum.de Specifically, the concentration of this compound in PGM2L1-deficient fibroblasts was found to be reduced by approximately 90%, or 10-fold, compared to control fibroblasts. sdu.dktum.de

This compound is an indispensable cofactor for sugar phosphomutases, which are enzymes crucial for the synthesis of NDP-sugars required for glycosylation reactions. sdu.dknih.gov Despite the dramatic reduction of this key cofactor in PGM2L1-deficient cells, researchers found that the remaining concentration was still sufficient to maximally stimulate these phosphomutases. nih.govnih.gov Consequently, the levels of NDP-sugars and the glycosylation of key proteins, such as LAMP2 and serum transferrin, were found to be normal in the affected individuals. sdu.dknih.gov

This crucial finding indicates that the neurodevelopmental disorder arising from PGM2L1 mutations is not a congenital disorder of glycosylation. nih.govtum.de Instead, the severe clinical features point toward a different, vital role for this compound in the brain that is independent of its function as a phosphomutase cofactor. nih.govnih.gov The discovery of this PGM2L1-related disorder highlights the importance of this compound in normal brain metabolism and development, suggesting functions that are not yet fully understood. tum.denih.gov

Advanced Research Methodologies for D Glucose 1,6 Diphosphate Studies

Analytical Techniques for Quantitative and Qualitative Analysis

The accurate analysis of D-Glucose-1,6-diphosphate relies on a suite of high-precision analytical techniques capable of distinguishing it from structurally similar molecules and quantifying its presence in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the structural elucidation and quantification of this compound. mdpi.com Its high reproducibility and the minimal sample preparation required make it an ideal tool for detailed molecular analysis. mdpi.com

For qualitative analysis, both phosphorus-31 (³¹P) and proton (¹H) NMR are employed. ³¹P-NMR is particularly useful for characterizing phosphorylated compounds. In one study, one-dimensional ³¹P-NMR was used to distinguish the signals from the phosphorus nuclei at the 1 and 6 positions of both the α and β anomers of glucose-1,6-bisphosphate. researchgate.net Further resolution and assignment are achieved through two-dimensional (2D) NMR experiments like the ¹H-³¹P Heteronuclear Single Quantum Coherence (HSQC) spectrum, which correlates the phosphorus signals with their attached protons. researchgate.net

¹H-NMR provides detailed information about the hydrogen atoms in the molecule, though spectra can be complex due to overlapping signals from different anomers and spin-spin coupling between protons (J-couplings). researchgate.net Advanced techniques such as "pure shift" NMR can simplify these complex spectra by removing homonuclear and heteronuclear couplings, thereby significantly improving resolution and aiding in precise structural assignment. researchgate.net A variety of 1D and 2D NMR techniques, including COSY, TOCSY, HSQC, and HMBC, are systematically used to fully assign all ¹H and ¹³C signals, enabling a complete structural characterization of glucose and its phosphorylated derivatives. iosrjournals.org

For quantitative analysis, NMR offers a direct method for determining the concentration of metabolites in a solution. acs.org Quantitative Heteronuclear Multiple Bond Correlation (qHMBC) NMR, for instance, has been applied to quantify the components in complex reaction mixtures involving glucose oxidation products. acs.org This approach relies on the integration of distinct, non-overlapping peaks in the NMR spectrum, which are correlated to the concentration of the specific molecule. acs.org

Table 1: Representative NMR Data for Glucose Phosphates

Nucleus NMR Technique Compound Key Observations
³¹P 1D ¹H-decoupled α-D-Glucose-1,6-bisphosphate Distinct signals for P(1) and P(6) nuclei. researchgate.net
¹H 1D and 2D D-Glucose-6-phosphate Signals from both α and β anomers are visible. researchgate.net

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a highly sensitive technique for the detection and quantification of phosphorylated saccharides like this compound. shodexhplc.com These compounds are often present at low concentrations in biological systems, making the high sensitivity of MS essential for their analysis. shodexhplc.com

LC-MS methods are crucial for separating this compound from its isomers, such as fructose-1,6-bisphosphate, which have the same molecular weight and cannot be distinguished by MS alone. shodexhplc.comacs.org Hydrophilic Interaction Liquid Chromatography (HILIC) is a common separation technique used for these highly polar molecules, allowing for their retention and separation prior to MS detection. shodexhplc.com

For qualitative analysis, high-resolution mass spectrometry can provide accurate mass measurements, confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS or MSⁿ) is used for structural characterization by fragmenting the parent ion and analyzing the resulting product ions. Different fragmentation techniques, such as Higher-energy Collisional Dissociation (HCD), Collision-Induced Dissociation (CID), and Ultraviolet Photodissociation (UVPD), can generate unique fragment patterns that help to distinguish between structurally similar isomers. thermofisher.cn For example, unique fragments can be identified for various sugar phosphate (B84403) standards, including glucose-1-phosphate and glucose-6-phosphate, allowing for their specific identification even when they co-elute chromatographically. thermofisher.cn

Quantitative analysis is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This provides high specificity and sensitivity for quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful tool for the simultaneous quantitation of glucose and its phosphate esters after derivatization to make them volatile. nih.gov This method offers a wide dynamic range and a low limit of detection, often in the femtomole range. nih.gov

Table 2: Mass Spectrometry Parameters for Sugar Phosphate Analysis

Technique Compound Analyzed Purpose Key Finding
LC-MS (HILIC) Phosphorylated saccharides Simultaneous analysis Separation of isomers like G1P and G6P is crucial prior to MS detection. shodexhplc.com
LC-MSⁿ (HCD, CID, UVPD) Sugar phosphate isomers Structural differentiation Each isomer exhibits at least one unique, diagnostic fragment. thermofisher.cn

Ion Chromatography

Ion chromatography is a robust and rapid method for the analysis of charged molecules, including sugar phosphates. High-Performance Anion-Exchange (HPAE) chromatography coupled with Pulsed Amperometric Detection (PAD) is a standard technique for separating and quantifying carbohydrates and their phosphorylated derivatives. thermofisher.cn

This method leverages the weak acidic nature of the hydroxyl groups on the sugar backbone, which can be ionized under strongly alkaline conditions, allowing for their separation on an anion-exchange column. sigmaaldrich.com The separated analytes are then detected electrochemically with high sensitivity using PAD. thermofisher.cn

Ion chromatography has been successfully applied to the rapid analysis of fructose-1,6-diphosphate (B8644906) in fermentation broths, demonstrating its utility for monitoring metabolic processes. researchgate.net The method allows for the complete separation of the target compound from other structurally similar molecules like D-fructose-6-phosphate and D-glucose-6-phosphate in a short analysis time, often within five minutes. The technique is noted for its high sensitivity, with minimum detection limits reported in the micromolar range, and excellent reproducibility. researchgate.net This makes it a valuable tool for quality control and process monitoring in biotechnological applications involving this compound and related compounds.

Biochemical and Enzymatic Assay Development

The study of this compound's role in metabolism necessitates the development of specific biochemical and enzymatic assays. These assays are designed to measure the activity of enzymes that produce, consume, or are regulated by this compound.

Coupled Spectrophotometric Assays

Coupled spectrophotometric assays are a cornerstone of enzyme kinetics, providing a continuous and convenient way to measure enzyme activity. egyankosh.ac.in These assays are particularly useful when the primary enzymatic reaction does not produce a change in absorbance. The product of the first reaction becomes the substrate for a second, "coupling" enzyme, which does produce a spectrophotometrically detectable product. egyankosh.ac.in

A common strategy involves coupling the reaction to a dehydrogenase enzyme that uses nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (NADP⁺) as a cofactor. The reduction of these cofactors to NADH or NADPH, respectively, results in an increase in absorbance at 340 nm. egyankosh.ac.inprotocols.io For example, the activity of hexokinase, which produces glucose-6-phosphate, can be measured by coupling it to glucose-6-phosphate dehydrogenase. egyankosh.ac.inprotocols.io The glucose-6-phosphate dehydrogenase oxidizes the glucose-6-phosphate, and the concurrent reduction of NADP⁺ to NADPH is monitored. sigmaaldrich.com

For these assays to accurately reflect the activity of the primary enzyme, the coupling enzyme and all other substrates must be present in excess, ensuring that the first reaction is the rate-limiting step. egyankosh.ac.in These assays can be adapted for high-throughput screening in microplate formats, allowing for the rapid analysis of many samples. protocols.ionih.gov

Transient-State Kinetic Studies

While steady-state kinetics provides valuable information about enzyme function under constant conditions, transient-state kinetic studies are essential for dissecting the individual steps of an enzymatic reaction mechanism. researchgate.netdntb.gov.ua These techniques allow for the direct observation of the formation and decay of enzyme-substrate and enzyme-intermediate complexes on a pre-steady-state timescale, typically milliseconds. researchgate.net

Methods such as stopped-flow and rapid-quench-flow are employed to study these fast reactions. researchgate.net In stopped-flow experiments, rapid mixing of the enzyme and substrate is followed by monitoring changes in an optical signal, such as fluorescence or absorbance, over time. researchgate.net In rapid-quench-flow, the reaction is started and then rapidly stopped ("quenched") at specific time points, followed by analysis of the product formed. researchgate.net

Transient-state kinetic studies have been instrumental in understanding the mechanism of enzymes like phosphomannomutase/phosphoglucomutase, which catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate via a this compound intermediate. nih.gov These studies revealed the formation of an enzyme-glucose-1,6-bisphosphate complex as an obligatory intermediate in the catalytic cycle. nih.gov The analysis of the rates of formation and interconversion of these intermediates provides a detailed kinetic and thermodynamic profile of the reaction pathway. researchgate.net

Table 3: Rate Constants from Transient-State Kinetic Study of PMM/PGM

Reaction Step Direction Rate Constant
G6P to E-G1,6P₂ Forward 12 s⁻¹
E-G1,6P₂ to G6P Reverse 255 s⁻¹
Interconversion of E-G1,6P₂ complexes Forward 64 s⁻¹
Interconversion of E-G1,6P₂ complexes Reverse 48 s⁻¹

(Data sourced from a study on Pseudomonas aeruginosa phosphomannomutase/phosphoglucomutase) nih.gov

These advanced methodologies provide researchers with the essential tools to investigate the intricate details of this compound's structure, quantification, and enzymatic interactions, thereby advancing our understanding of its central role in cellular metabolism.

Molecular and Cellular Biology Approaches

Molecular and cellular biology techniques are indispensable for dissecting the intricate roles of this compound in cellular metabolism. These approaches allow researchers to manipulate and observe the molecular machinery responsible for the synthesis, degradation, and regulatory functions of this important metabolic intermediate.

Gene Expression and Protein Overexpression Studies

Understanding the regulation of this compound levels within a cell often begins with studying the expression of genes that encode the enzymes involved in its metabolism. By quantifying messenger RNA (mRNA) levels or protein abundance, researchers can infer the metabolic state of a cell or organism. For instance, studies on glucose-6-phosphate dehydrogenase (G6PD), an enzyme that catalyzes the first committed step of the pentose (B10789219) phosphate pathway, have shown that its overexpression can enhance a cell's ability to produce NADPH, a key reducing equivalent. nih.govmdpi.com This, in turn, can influence the flux of glucose-6-phosphate, a direct precursor to this compound.

Protein overexpression is a powerful tool to study the function of a specific enzyme in isolation or within a cellular context. By introducing a gene that codes for an enzyme of interest into a host organism, such as E. coli or yeast, large quantities of the protein can be produced for biochemical characterization. mdpi.comresearchgate.net This approach has been instrumental in studying enzymes like fructose-1,6-bisphosphatase, where overexpression in pancreatic β-cells was shown to reduce insulin (B600854) secretion, highlighting the enzyme's role in glucose metabolism and cellular function. nih.gov

Table 1: Examples of Gene Expression and Protein Overexpression Studies in Glucose Metabolism

Gene/Protein StudiedOrganism/SystemKey Finding
Glucose-6-Phosphate Dehydrogenase (G6PD)Drosophila melanogasterOverexpression extended lifespan, suggesting a role in mitigating oxidative stress. nih.gov
Fructose-1,6-bisphosphatase (FBPase)Transgenic Mice (pancreatic β-cells)Overexpression led to reduced insulin secretion in response to glucose. nih.gov
Fructose-1,6-bisphosphatase (FBPase)MIN6 pancreatic β-cell linesOverexpression decreased cell proliferation and glucose-induced insulin secretion. nih.gov

Site-Directed Mutagenesis for Mechanistic Elucidation

Site-directed mutagenesis is a technique used to create specific, targeted changes in the DNA sequence of a gene. This allows researchers to alter the amino acid sequence of the encoded protein, enabling the investigation of the role of individual amino acids in protein function. This approach has been pivotal in understanding the catalytic mechanisms and regulatory properties of enzymes involved in this compound metabolism.

Table 2: Application of Site-Directed Mutagenesis in Enzyme Studies

EnzymeMutationEffect
Human Islet GlucokinaseY214ASix-fold increase in affinity for glucose. nih.gov
Human Islet GlucokinaseK296MTwo-fold increase in affinity for glucose. nih.gov
Agrobacterium tumefaciens ADP-glucose pyrophosphorylaseS72E/S72DAbolished activation by and binding of fructose-6-phosphate (B1210287). researchgate.net

Phylogenetic and Evolutionary Analyses of Related Enzymes

Phylogenetic analysis, the study of evolutionary relationships among biological entities, provides a broader context for understanding the function and significance of enzymes related to this compound. By comparing the amino acid sequences of these enzymes from different organisms, scientists can identify conserved regions that are likely important for their function and trace their evolutionary history.

Studies on α-d-phosphohexomutases (αPHMs), a superfamily of enzymes that includes phosphoglucomutase, have revealed a distinct and primordial subfamily responsible for the synthesis of this compound in prokaryotes. nih.govnih.govresearchgate.net Phylogenetic analysis has shown that this subfamily is widely distributed, particularly in deeply branching bacteria, as well as in human commensals and pathogens. nih.govresearchgate.net This suggests a conserved and fundamental role for this compound in bacterial metabolism. nih.govresearchgate.net

Evolutionary analyses of other related enzymes, such as fructose-1,6-bisphosphate aldolase/phosphatase and glucose-6-phosphate isomerase, have provided insights into the origins and diversification of central metabolic pathways like gluconeogenesis and glycolysis. oup.comnih.govresearchgate.net These studies help to piece together the evolutionary puzzle of how organisms have adapted their metabolic networks over time, with this compound and its associated enzymes playing a central role.

Model Systems for Investigating this compound Metabolism

To study the complex metabolic networks involving this compound, researchers rely on various model systems, ranging from simple prokaryotic organisms to complex eukaryotic cell cultures.

Prokaryotic Model Organisms (e.g., Cyanobacteria, Gut Bacteria)

Prokaryotes, such as cyanobacteria and gut bacteria, have proven to be invaluable models for elucidating the synthesis and function of this compound. For a long time, the origin of this important metabolic regulator in bacteria was unknown. nih.govnih.gov Recent research using the unicellular cyanobacterium Synechocystis sp. PCC 6803 as a model organism led to the identification of a novel this compound synthase. nih.govnih.gov This enzyme, Slr1334, was found to efficiently convert fructose-1,6-bisphosphate and α-d-glucose-1-phosphate/α-d-glucose-6-phosphate into this compound. nih.govresearchgate.net

Significantly, a homolog of this enzyme in the human gut bacterium Bacteroides salyersiae was also shown to catalyze the same reaction, indicating a conserved and essential role for this pathway in diverse prokaryotes. nih.govresearchgate.net The study of such organisms is critical as this compound is an essential activator for phosphoglucomutase (PGM) and other enzymes in the αPHM superfamily, making it a key regulator in glycogen (B147801) metabolism, glycolysis, and the formation of bacterial cell walls and capsules. nih.gov

Table 3: Prokaryotic Models in this compound Research

OrganismKey Discovery
Synechocystis sp. PCC 6803Identification of Slr1334 as a this compound synthase. nih.govnih.gov
Bacteroides salyersiaeConfirmed the conserved function of the this compound synthase homolog. nih.govresearchgate.net

Eukaryotic Cell Lines and Tissue Cultures

Eukaryotic cell lines and tissue cultures provide a controlled environment to investigate the role of this compound in more complex cellular systems. These models allow for the detailed study of metabolic pathways and their regulation in response to various stimuli. Cell culture media are typically supplemented with D-glucose, which is taken up by the cells and phosphorylated to glucose-6-phosphate, a precursor for this compound synthesis. sigmaaldrich.comsigmaaldrich.com

The concentration of glucose in the culture medium can be manipulated to mimic different physiological states, such as normal blood sugar levels or diabetic conditions. sigmaaldrich.com This allows researchers to study how fluctuations in glucose availability impact the levels of downstream metabolites, including this compound, and how these changes affect cellular processes like glycolysis, the pentose phosphate pathway, and cell proliferation. sigmaaldrich.com For instance, studies using primary astrocyte cultures have shown that fructose-1,6-bisphosphate, a compound closely related to this compound, can protect cells from hypoxic damage. nih.gov While cells may not efficiently import phosphorylated sugars like glucose-6-phosphate directly from the media, these in vitro systems are crucial for understanding the intracellular metabolism and regulatory functions of such compounds. researchgate.net

Animal Models (e.g., rodents in experimental diabetes/dystrophy)

Animal models, particularly rodents, are instrumental in elucidating the in vivo roles of this compound (G-1,6-DP) in metabolic diseases like diabetes and muscular dystrophy. These models allow for the investigation of complex physiological and pathological processes that cannot be replicated in vitro.

Experimental Dystrophy: Research using dystrophic mouse models has provided more direct evidence for the role of G-1,6-DP in muscle pathology. Studies on muscle from dystrophic mice revealed a significant reduction in the levels of G-1,6-DP. nih.gov This decrease was found to be associated with a marked reduction in the allosteric activity of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. nih.gov The reduced activation of PFK-1 by G-1,6-DP offers a potential biochemical explanation for the impaired glycolysis observed in dystrophic muscle. nih.gov Further investigations in dystrophic mice have examined how conditions such as fasting and refeeding affect the levels of G-1,6-DP and the activities of related enzymes like phosphoglucomutase and G-1,6-DP phosphatase, highlighting the compound's role in the muscle's adaptive metabolic response. jax.org

Interactive Data Table: G-1,6-DP Research in Rodent Models
PathologyAnimal ModelKey Findings Related to G-1,6-DPAssociated Enzyme/PathwayReference
Muscular DystrophyDystrophic MiceStriking reduction in muscle G-1,6-DP levels.Phosphofructokinase-1 (PFK-1) nih.gov
Muscular DystrophyDystrophic MiceLevels of G-1,6-DP and related enzyme activities are altered by fasting and refeeding.Phosphoglucomutase, G-1,6-DP Phosphatase jax.org
DiabetesStreptozotocin-induced Diabetic RatsAlterations in glycolytic flux and enzymes regulated by G-1,6-DP's metabolic precursors/products.Hexokinase, Phosphofructokinase-2 nih.gov

Q & A

Q. What are the primary enzymatic reactions involving D-Glucose-1,6-diphosphate in carbohydrate metabolism?

this compound serves as a critical cofactor in carbohydrate metabolism. It is required by phosphoglucomutase (PGM) to catalyze the reversible interconversion of glucose-1-phosphate and glucose-6-phosphate, a key step in glycogen metabolism and glycolysis . Additionally, it is synthesized by glucose-1,6-bisphosphate synthase (PGM2LI) during the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate . In bacterial systems, it acts as a cofactor for phosphopentomutase, enabling nucleotide metabolism . Researchers should validate these roles using enzyme-coupled assays (e.g., monitoring NADH oxidation) and substrate depletion/production kinetics .

Q. What methodological approaches are recommended for quantifying this compound in biological samples?

Quantification requires specialized techniques due to its low abundance and instability. High-performance liquid chromatography (HPLC) with refractive index or mass spectrometry detection is preferred for direct measurement, as validated in studies on glucose-6-phosphate . Enzymatic assays using phosphoglucomutase-coupled reactions can indirectly quantify this compound by monitoring glucose-6-phosphate formation . For bacterial extracts, substrate-specific enzymatic kits (e.g., aldolase-based systems) may be adapted, though pH must be tightly controlled (7.4 ± 0.2) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address the instability of this compound during experimental procedures?

Instability arises from pH sensitivity and phosphatase activity. Key strategies include:

  • Buffering : Use Tris-HCl or HEPES buffers adjusted to pH 7.4, as deviations >0.5 units accelerate degradation .
  • Inhibitors : Add phosphatase inhibitors (e.g., sodium fluoride) to extraction buffers .
  • Storage : Aliquot and store at -20°C in anhydrous conditions; avoid freeze-thaw cycles .
  • Validation : Include internal standards (e.g., stable isotope-labeled analogs) during HPLC to correct for recovery losses .

Q. What strategies resolve contradictions in reported substrate specificities of enzymes using this compound?

Discrepancies in enzyme kinetics (e.g., bacterial phosphopentomutase vs. mammalian PGM) can arise from assay conditions or isoform variations. To resolve these:

  • Orthogonal assays : Compare results from coupled enzymatic assays (e.g., NADH-linked systems) and direct substrate detection (HPLC) .
  • Structural analysis : Use X-ray crystallography or mutagenesis to identify active-site residues affecting substrate binding .
  • Environmental controls : Standardize Mg²⁺ concentrations, as divalent cations modulate enzyme affinity for phosphorylated sugars .

Q. How does this compound influence glycolytic flux regulation under varying magnesium concentrations?

Mg²⁺ competes with this compound for binding to enzymes like phosphofructokinase and hexokinase, altering glycolytic rates . Experimental design should:

  • Titrate Mg²⁺ : Use chelators (e.g., EDTA) to create gradients (0.1–5 mM) in vitro .
  • Monitor intermediates : Track glucose-6-phosphate and fructose-1,6-diphosphate via enzymatic assays to correlate flux changes .
  • Model dynamics : Apply metabolic control analysis (MCA) to quantify control coefficients of Mg²⁺-dependent steps .

Q. What are the implications of this compound accumulation in bacterial carbon metabolism studies?

Elevated levels inhibit glycolysis by feedback mechanisms, as observed in E. coli mutants with blocked aldolase activity . To study this:

  • Use knockout strains : Employ mutants lacking fructose-1,6-diphosphate aldolase or phosphoglucomutase to induce accumulation .
  • Metabolite profiling : Quantify pools via LC-MS or enzymatic assays during growth on alternative carbon sources (e.g., glycerol) .
  • Phenotypic rescue : Supplement with downstream metabolites (e.g., glyceraldehyde-3-phosphate) to restore growth, confirming metabolic blockage .

Methodological Notes

  • Data Validation : Cross-reference results with isotopic tracing (e.g., ¹³C-labeled glucose) to confirm pathway engagement .
  • Contradictory Findings : Replicate experiments under standardized conditions (pH, temperature, ion concentrations) to minimize variability .

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